molecular formula C22H32ClNO B14602118 5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol CAS No. 60877-73-8

5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol

Cat. No.: B14602118
CAS No.: 60877-73-8
M. Wt: 361.9 g/mol
InChI Key: GMIHXGHXKKQLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chlorine atom, a methyl group, and a bulky tetramethyloctyl group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The chlorine and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while methylation can be done using methyl iodide in the presence of a base.

    Attachment of the Tetramethyloctyl Group: The bulky tetramethyloctyl group can be introduced through a Friedel-Crafts alkylation reaction using the corresponding alkyl halide and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine atom to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, ethanol.

Major Products Formed

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoline derivatives with modified functional groups.

    Substitution: New quinoline derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methylquinolin-8-ol: Lacks the bulky tetramethyloctyl group, resulting in different physical and chemical properties.

    2-Methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    5-Chloro-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol: Lacks the methyl group, leading to differences in steric and electronic effects.

Uniqueness

The uniqueness of 5-Chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol lies in its specific combination of substituents, which confer distinct physical, chemical, and biological properties. The presence of the chlorine atom, methyl group, and bulky tetramethyloctyl group can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

60877-73-8

Molecular Formula

C22H32ClNO

Molecular Weight

361.9 g/mol

IUPAC Name

5-chloro-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol

InChI

InChI=1S/C22H32ClNO/c1-8-15(12-22(6,7)13-21(3,4)5)17-11-18(23)16-10-9-14(2)24-19(16)20(17)25/h9-11,15,25H,8,12-13H2,1-7H3

InChI Key

GMIHXGHXKKQLOT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)(C)CC(C)(C)C)C1=CC(=C2C=CC(=NC2=C1O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.